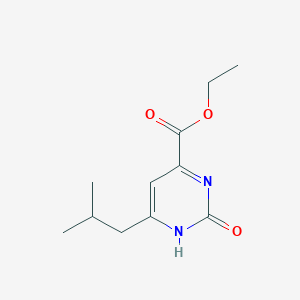![molecular formula C12H17Cl2FN2 B12099151 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C12H16ClFN2•HCl. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a chloromethyl and a fluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride typically involves the chloromethylation of aromatic compounds. One method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane under mild conditions . This process is efficient and environmentally friendly compared to traditional methods that use more hazardous reagents.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves alkylation, substitution, reduction, and chlorination steps, which are optimized for high yield and purity . The total yield of the process can reach about 70%, with a purity of 99%.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron compounds are typically used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperazines.
Oxidation: Products include various oxidized derivatives.
Suzuki-Miyaura Coupling: Products include biaryl compounds.
Applications De Recherche Scientifique
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: The compound is used in biochemical assays and proteomics research to study protein interactions.
Mécanisme D'action
The mechanism of action of 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the piperazine ring and fluorophenyl group.
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Contains a different heterocyclic ring and is used in different applications.
Uniqueness
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is unique due to its combination of a piperazine ring, chloromethyl group, and fluorophenyl group. This structure provides it with distinct chemical reactivity and biological activity, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C12H17Cl2FN2 |
|---|---|
Poids moléculaire |
279.18 g/mol |
Nom IUPAC |
1-[4-(chloromethyl)-2-fluorophenyl]-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H16ClFN2.ClH/c1-15-4-6-16(7-5-15)12-3-2-10(9-13)8-11(12)14;/h2-3,8H,4-7,9H2,1H3;1H |
Clé InChI |
AEQXGZMOPGAHTG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C(C=C2)CCl)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)
![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)




![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)




![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)
